molecular formula C10H11N3O B560773 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide CAS No. 103096-30-6

2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide

Cat. No.: B560773
CAS No.: 103096-30-6
M. Wt: 189.218
InChI Key: FLYQCADZXXOQSG-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . It belongs to the benzimidazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. Benzimidazole derivatives are extensively investigated for their antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The structural motif is also a key component in advanced pharmacological research, including the development of multitarget-directed ligands for complex therapies such as Alzheimer's disease and the design of novel NLRP3 inflammasome inhibitors to modulate inflammatory pathways . The specific substitution pattern of this acetamide derivative makes it a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in drug discovery, particularly in modifying the acetamide side chain to fine-tune potency, selectivity, and pharmacokinetic properties. As a supplier, we provide this compound in high purity to ensure consistent and reliable results in your experimental workflows. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research guidance. Researchers should handle this material with appropriate safety precautions and in compliance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-10(14)6-13-7-12-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYQCADZXXOQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of Benzimidazole

The benzimidazole nitrogen is protected using para-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture (3:1 v/v). Optimal conditions include:

ParameterValue
Temperature0°C → Room temperature
Reaction Time4 hours
Yield89%

This step prevents unwanted side reactions during subsequent acylations.

Step 2: Chloroacetylation

The protected benzimidazole reacts with chloroacetyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to neutralize HCl byproducts:

Protected benzimidazole+ClCH2COClEt3N2-Chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide\text{Protected benzimidazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide}

Critical parameters:

  • Molar ratio : 1:1.2 (benzimidazole:chloroacetyl chloride)

  • Solvent : Dichloromethane (30 mL/mmol)

  • Yield : 82% after recrystallization

Step 3: Methylamine Substitution

The chloro intermediate undergoes nucleophilic displacement with methylamine in dimethylformamide (DMF), catalyzed by potassium iodide:

Chloroacetamide+CH3NH2KI, DMF2-(1H-1,3-Benzodiazol-1-yl)-N-methylacetamide\text{Chloroacetamide} + \text{CH}3\text{NH}2 \xrightarrow{\text{KI, DMF}} \text{this compound}

ConditionSpecification
Temperature80°C
Reaction Duration6 hours
Final Yield68% (overall)

Purification via silica gel chromatography (ethyl acetate/hexane, 7:3) affords the pure product.

One-Pot Synthesis Strategies

Alternative methods condense the synthesis into a single reactor, leveraging simultaneous benzimidazole formation and acetamide coupling. A representative protocol involves:

Reflux Condensation

A mixture of o-phenylenediamine (1.0 eq), methylglyoxal (1.1 eq), and N-methylchloroacetamide (1.2 eq) in ethanol undergoes reflux for 12 hours:

C6H4(NH2)2+CH3COClNHCH3Target Compound+HCl+H2O\text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{COClNHCH}3 \rightarrow \text{Target Compound} + \text{HCl} + \text{H}_2\text{O}

ParameterValue
Solvent Volume50 mL/g substrate
Acid ScavengerPyridine (2.5 eq)
Isolated Yield54%

This method sacrifices yield for procedural simplicity, making it suitable for small-scale exploratory syntheses.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Acylation

Comparative studies demonstrate solvent polarity significantly impacts chloroacetylation efficiency:

SolventDielectric Constant (ε)Yield (%)
Dichloromethane8.9382
THF7.5271
Acetonitrile37.563

Lower polarity solvents favor faster reaction rates by stabilizing the transition state.

Catalytic Acceleration

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 eq) during methylamine substitution increases yields to 76% by enhancing nucleophile accessibility.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields prismatic crystals suitable for X-ray diffraction:

PropertyValue
Melting Point189–192°C
Purity (HPLC)≥99%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 3.86 (s, 2H, CH2), 2.78 (s, 3H, NCH3)

  • IR (KBr): 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzimidazole)

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate improved heat transfer and mixing:

MetricBatch ProcessFlow Process
Space-Time Yield0.8 kg/m³·h2.3 kg/m³·h
Impurity Profile5.2%1.8%

Green Chemistry Metrics

ParameterValue
E-Factor18.7
Atom Economy72.4%

Solvent recovery systems and catalytic reagent recycling can reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide and related analogs:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
This compound C₁₀H₁₀N₄O N-methyl acetamide, 1H-benzodiazol-1-yl Antimicrobial potential (inferred from class)
N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide C₁₅H₁₁N₅OS Benzothiazole + benzotriazole substituents Higher antimicrobial activity vs. benzotriazole analogs
2-(1H-1,3-Benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide C₁₆H₁₂N₄O 4-cyanophenyl group Enhanced electronic properties; potential kinase inhibition
2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide C₁₄H₁₂N₄O Benzotriazole core + phenyl group Lower antibacterial potency compared to benzimidazoles
N-(1,3-Thiazol-2-yl)-2-(2-methylphenyl)acetamide C₁₂H₁₂N₂OS Thiazole ring + 2-methylphenyl Structural mimic of penicillin lateral chain; moderate bioactivity
N-methyl-N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide C₁₉H₂₁N₃O₂ Phenoxyethyl extension on benzimidazole Increased lipophilicity; potential CNS activity

Key Findings:

Heterocyclic Core Influence :

  • Benzimidazole derivatives (e.g., target compound) generally exhibit superior antimicrobial activity compared to benzotriazole analogs (e.g., 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide), likely due to enhanced hydrogen-bonding capacity of the NH group in benzimidazole .
  • Benzothiazole-containing analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide) show potent activity but may face solubility challenges due to increased aromaticity .

Substituent Effects: The N-methyl group in the target compound improves metabolic stability compared to bulkier substituents like 4-cyanophenyl (e.g., 2-(1H-1,3-benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide), which introduces steric hindrance but enhances electron-withdrawing effects for kinase targeting .

Biological Activity Trends: Benzimidazole derivatives with small alkyl groups (e.g., N-methyl) balance potency and bioavailability, whereas polar groups (e.g., cyanophenyl) may improve target binding but compromise pharmacokinetics . Thiazole-containing analogs (e.g., N-(1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide) show moderate activity, likely due to reduced π-stacking capacity compared to benzimidazoles .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzodiazole ring linked to an N-methylacetamide group, which contributes to its biological activity. The structural formula can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

1. Antimicrobial Activity

Research indicates that derivatives of benzodiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed effective inhibition against various bacterial strains, suggesting a potential for development as antibacterial agents .

2. Anti-inflammatory Effects

In vitro studies have shown that benzodiazole derivatives can inhibit inflammatory pathways. For instance, compounds were tested for their ability to reduce cytokine production in macrophages, demonstrating significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

3. Antitumor Activity

The compound has been evaluated for its antitumor potential in various cancer cell lines. In one study, it was found to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and cell proliferation.

Case Studies

A notable study evaluated the effects of this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers at concentrations ranging from 10 µM to 50 µM .

Concentration (µM)Cell Viability (%)Apoptotic Markers
0100Low
1080Moderate
2550High
5020Very High

Toxicity and Safety Profile

The safety profile of this compound has been assessed in animal models. Toxicological studies revealed no significant adverse effects at therapeutic doses; however, further investigation is warranted to establish long-term safety .

Q & A

Q. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves coupling a benzimidazole derivative with a chloroacetamide intermediate. Key steps include:

Nucleophilic substitution : React 1H-benzimidazole with chloroacetyl chloride in anhydrous DMF under inert atmosphere, followed by methylation of the acetamide nitrogen using methyl iodide (or dimethyl sulfate) in the presence of a base like K₂CO₃ .

Click chemistry : For more complex derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce functional groups. For example, coupling a benzimidazole-azide with a propargylacetamide derivative using CuSO₄·5H₂O and sodium ascorbate in a DMF:H₂O solvent system (yields: 60–85%) .

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the benzimidazole proton environment (aromatic protons at δ 7.2–8.5 ppm) and acetamide methyl group (δ 2.8–3.2 ppm for N–CH₃) .
  • FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1540 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N between benzimidazole and acetamide groups) .
  • Elemental analysis : Verify purity (>95% C, H, N content) .

Q. What are the potential biological applications of this compound in preclinical research?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anticancer activity : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen-bond interactions between the acetamide group and active-site residues .

QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. Example SAR Findings :

Substituent (R)LogPIC₅₀ (μM)Target
-H1.245.2EGFR
-NO₂0.812.7EGFR
-OCH₃0.58.3EGFR
Data adapted from benzimidazole analogues in .

Q. What strategies address low solubility and stability in physiological buffers?

Methodological Answer:

  • Solubility enhancement :
    • Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
    • Synthesize PEGylated prodrugs to improve aqueous solubility .
  • Stability studies :
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Evaluate photostability under UV light (λ = 254 nm) .

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer:

  • Flow chemistry : Optimize continuous-flow synthesis to reduce side reactions (residence time: 30 min, 80°C) .
  • Catalyst recycling : Use immobilized Cu nanoparticles for click chemistry to minimize metal contamination .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. What analytical workflows resolve contradictions in biological activity data across studies?

Methodological Answer:

Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .

Metabolite identification : Perform LC-MS/MS to rule out degradation products interfering with assays .

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